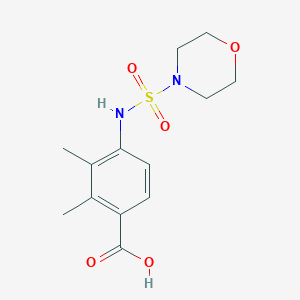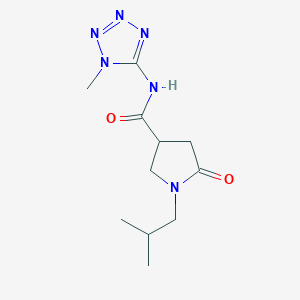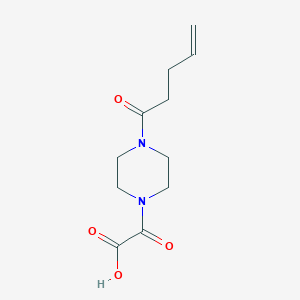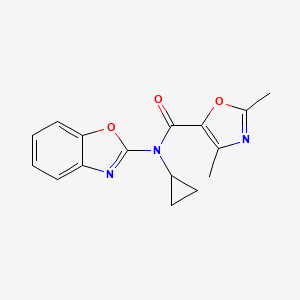
2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 is a member of the purinergic receptor family, which is involved in a variety of physiological processes, including inflammation, immune response, and neurotransmission. MRS2578 has been widely used as a research tool to investigate the role of P2Y6 in various biological systems.
作用機序
2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid acts as a selective antagonist of the P2Y6 receptor, which means that it blocks the activation of this receptor by its natural ligands. The P2Y6 receptor is a G protein-coupled receptor, which means that it activates intracellular signaling pathways upon binding to its ligands. By blocking the activation of P2Y6, 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid can modulate the downstream signaling pathways and affect various biological processes.
Biochemical and physiological effects:
2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to affect various biochemical and physiological processes, depending on the system being studied. Some of the effects of 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid include:
1. Inhibition of inflammatory responses: 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to reduce the production of pro-inflammatory cytokines in various inflammatory conditions, such as arthritis and asthma.
2. Modulation of immune responses: 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to affect the activation of immune cells, such as T cells and macrophages, by blocking the activation of P2Y6.
3. Regulation of neurotransmission: 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to affect the release of neurotransmitters in the brain, which can have implications for various neurological conditions.
実験室実験の利点と制限
2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has several advantages as a research tool, including its selectivity for the P2Y6 receptor and its ability to block the activation of this receptor. However, there are also some limitations to its use, including:
1. Off-target effects: Although 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid is selective for the P2Y6 receptor, it may still have off-target effects on other receptors or signaling pathways.
2. Species differences: The effects of 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid may differ between species, which can complicate the interpretation of results in animal studies.
3. Pharmacokinetics: The pharmacokinetics of 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid, such as its absorption, distribution, metabolism, and excretion, may vary depending on the route of administration and the dose used.
将来の方向性
There are several future directions for research involving 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid, including:
1. Development of new P2Y6 antagonists: 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid is currently the most widely used P2Y6 antagonist, but there is a need for more selective and potent antagonists.
2. Investigation of P2Y6 in cancer: P2Y6 receptors have been implicated in the progression of various types of cancer, and 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid could be used to investigate the role of P2Y6 in these conditions.
3. Targeting P2Y6 in neurological disorders: P2Y6 receptors have been implicated in various neurological disorders, such as epilepsy and Parkinson's disease, and 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid could be used to investigate the potential therapeutic benefits of targeting this receptor.
In conclusion, 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid is a selective antagonist of the P2Y6 receptor that has been widely used as a research tool to investigate the role of P2Y6 in various biological systems. Its use has led to important insights into the function of this receptor and its potential as a therapeutic target. However, there are also limitations and future directions for research that need to be considered.
合成法
2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid can be synthesized using a multi-step process involving several chemical reactions. The starting material for the synthesis is 2,3-dimethyl-4-nitrobenzoic acid, which is converted into the corresponding amine using a reduction reaction. The amine is then reacted with morpholine and sulfonyl chloride to yield the final product, 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid.
科学的研究の応用
2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been used extensively in scientific research to study the function of P2Y6 receptors. Some of the applications of 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid include:
1. Inflammation: P2Y6 receptors have been implicated in the regulation of inflammatory responses. 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been used to investigate the role of P2Y6 in various inflammatory conditions, such as arthritis and asthma.
2. Immune response: P2Y6 receptors are also involved in the regulation of immune responses. 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been used to study the role of P2Y6 in the activation of immune cells, such as T cells and macrophages.
3. Neurotransmission: P2Y6 receptors are expressed in the brain and are involved in neurotransmission. 2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been used to investigate the role of P2Y6 in various neurological conditions, such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
2,3-dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-9-10(2)12(4-3-11(9)13(16)17)14-21(18,19)15-5-7-20-8-6-15/h3-4,14H,5-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNHHJDOFJIEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)NS(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-(morpholin-4-ylsulfonylamino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)



![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)
![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)
![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)
![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)
![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)

![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
